molecular formula C11H12N2S2 B1667508 Brassinin CAS No. 105748-59-2

Brassinin

Cat. No. B1667508
M. Wt: 236.4 g/mol
InChI Key: QYKQWFZDEDFELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brassinin is a phytochemical derived from Chinese cabbage, a cruciferous vegetable . It has shown anticancer effects on prostate and colon cancer cells, among others . The empirical formula of Brassinin is C11H12N2S2 and it has a molecular weight of 236.36 .


Synthesis Analysis

Brassinin has been found to inhibit melanogenesis at least partially by binding to and inactivating tyrosinase .


Molecular Structure Analysis

Brassinin is an indole phytoalexin from cruciferous vegetables . It has been shown to regulate monocyte-to-macrophage differentiation and inflammatory responses . It also has effects on hepatocellular carcinoma (HCC) cells .


Chemical Reactions Analysis

Brassinin has been found to suppress lipopolysaccharide-induced production of nitric oxide synthase, cyclooxygenase-2, prostaglandin E2, and reactive oxygen species in RAW264.7 cells . In THP-1 cells, Brassinin inhibited phorbol myristate acetate-induced monocyte-to-macrophage differentiation .


Physical And Chemical Properties Analysis

Brassinin has antioxidant and anti-tyrosinase activities .

Scientific Research Applications

1. Application in Colon Cancer Research

  • Summary of the Application: Brassinin, derived from Chinese cabbage, has been reported to act as an anti-cancer agent on prostate, liver, and colon cancer cells . It induces apoptosis and inhibits the survival of colon cancer cells by activating p53 .
  • Methods of Application or Experimental Procedures: The study involved inducing p53 and p21 in a dose- and time-dependent manner in wild type of p53 colon cancer cells . The stained cells were analyzed with FACSCalibur using Cellquest software .
  • Results or Outcomes: Brassinin induced p53 and cleaved-PARP in p53 wild-type HCT116 cells, demonstrating the combination effect of Brassinin and doxorubicin . The results show the possibility that Brassinin can be administered in combination with existing treatments as a new drug for colon cancer cells .

2. Application in Prostate Cancer Research

  • Summary of the Application: Brassinin is known to have antiangiogenic, anti-inflammatory, and antitumor effects in colon, prostate, breast, lung, and liver cancers . In this study, the apoptotic mechanism of Brassinin was explored in prostate cancer .
  • Methods of Application or Experimental Procedures: The study involved measuring the cytotoxicity and reducing the expressions of pro-Poly ADP-ribose polymerase (PARP), pro-caspase 3, and B-cell lymphoma 2 (Bcl-2) in PC-3 cells .
  • Results or Outcomes: Brassinin significantly increased the cytotoxicity and reduced the expressions of pro-Poly ADP-ribose polymerase (PARP), pro-caspase 3, and B-cell lymphoma 2 (Bcl-2) in PC-3 cells . It also suppressed the expressions of pyruvate kinase-M2 (PKM2), glucose transporter 1 (GLUT1), hexokinase 2 (HK2), and lactate dehydrogenase (LDH) as glycolytic proteins in the PC-3 cells .

3. Application in Inhibition of CNOT2 and Activation of p53

  • Summary of the Application: Brassinin derived from Chinese cabbage has been reported to act as an anti-cancer agent on prostate, liver, and colon cancer cells . It induces apoptosis and inhibits the survival of colon cancer cells by activating p53 .
  • Methods of Application or Experimental Procedures: The study involved inducing p53 and p21 in a dose- and time-dependent manner in wild type of p53 colon cancer cells . The stained cells were analyzed with FACSCalibur using Cellquest software .
  • Results or Outcomes: Brassinin induced p53 and cleaved-PARP in p53 wild-type HCT116 cells, demonstrating the combination effect of Brassinin and doxorubicin . The results show the possibility that Brassinin can be administered in combination with existing treatments as a new drug for colon cancer cells .

4. Application in Reactive Oxygen Species Production and the Inhibition of the c-Myc, SIRT1, and β-Catenin Signaling Axis

  • Summary of the Application: Brassinin is known to have antiangiogenic, anti-inflammatory, and antitumor effects in colon, prostate, breast, lung, and liver cancers . In this study, the apoptotic mechanism of Brassinin was explored in prostate cancer .
  • Methods of Application or Experimental Procedures: The study involved measuring the cytotoxicity and reducing the expressions of pro-Poly ADP-ribose polymerase (PARP), pro-caspase 3, and B-cell lymphoma 2 (Bcl-2) in PC-3 cells .
  • Results or Outcomes: Brassinin significantly increased the cytotoxicity and reduced the expressions of pro-Poly ADP-ribose polymerase (PARP), pro-caspase 3, and B-cell lymphoma 2 (Bcl-2) in PC-3 cells . It also suppressed the expressions of pyruvate kinase-M2 (PKM2), glucose transporter 1 (GLUT1), hexokinase 2 (HK2), and lactate dehydrogenase (LDH) as glycolytic proteins in the PC-3 cells .

3. Application in Inhibition of CNOT2 and Activation of p53

  • Summary of the Application: Brassinin derived from Chinese cabbage has been reported to act as an anti-cancer agent on prostate, liver, and colon cancer cells . It induces apoptosis and inhibits the survival of colon cancer cells by activating p53 .
  • Methods of Application or Experimental Procedures: The study involved inducing p53 and p21 in a dose- and time-dependent manner in wild type of p53 colon cancer cells . The stained cells were analyzed with FACSCalibur using Cellquest software .
  • Results or Outcomes: Brassinin induced p53 and cleaved-PARP in p53 wild-type HCT116 cells, demonstrating the combination effect of Brassinin and doxorubicin . The results show the possibility that Brassinin can be administered in combination with existing treatments as a new drug for colon cancer cells .

4. Application in Reactive Oxygen Species Production and the Inhibition of the c-Myc, SIRT1, and β-Catenin Signaling Axis

  • Summary of the Application: Brassinin is known to have antiangiogenic, anti-inflammatory, and antitumor effects in colon, prostate, breast, lung, and liver cancers . In this study, the apoptotic mechanism of Brassinin was explored in prostate cancer .
  • Methods of Application or Experimental Procedures: The study involved measuring the cytotoxicity and reducing the expressions of pro-Poly ADP-ribose polymerase (PARP), pro-caspase 3, and B-cell lymphoma 2 (Bcl-2) in PC-3 cells .
  • Results or Outcomes: Brassinin significantly increased the cytotoxicity and reduced the expressions of pro-Poly ADP-ribose polymerase (PARP), pro-caspase 3, and B-cell lymphoma 2 (Bcl-2) in PC-3 cells . It also suppressed the expressions of pyruvate kinase-M2 (PKM2), glucose transporter 1 (GLUT1), hexokinase 2 (HK2), and lactate dehydrogenase (LDH) as glycolytic proteins in the PC-3 cells .

Safety And Hazards

When handling Brassinin, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl N-(1H-indol-3-ylmethyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2/c1-15-11(14)13-7-8-6-12-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKQWFZDEDFELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909714
Record name Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brassinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Brassinin

CAS RN

105748-59-2
Record name Brassinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105748-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brassinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105748592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30909714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRASSININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2IBO1B8VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Brassinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 133 °C
Record name Brassinin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033350
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,830
Citations
RG Mehta, J Liu, A Constantinou, CF Thomas… - …, 1995 - academic.oup.com
… of the oxidative cyclization of brassinin, and was as active as … enzymes in mice or cell culture, brassinin may be effective as a … The bifunctional structural nature of brassinin, bearing both …
Number of citations: 291 academic.oup.com
P Gaspari, T Banerjee, WP Malachowski… - Journal of medicinal …, 2006 - ACS Publications
… Brassinin is a phytoalexin in cruciferous plants 7 and has demonstrated some antifungal 8 … of brassinin with the goal of obtaining a more potent IDO inhibitor. We divided the brassinin …
Number of citations: 225 pubs.acs.org
RG Mehta, J Liu, A Constantinou, M Hawthorne… - Anticancer …, 1994 - europepmc.org
… Brassinin, a phytoalexin, is found in Chinese cabbage. Previously, we showed that brassinin … In the present study, we synthesized several analogs of brassinin and evaluated their …
Number of citations: 117 europepmc.org
M Chripkova, D Drutovic, M Pilatova, J Mikes… - Toxicology in Vitro, 2014 - Elsevier
The aim of the study was to investigate the anti-proliferative activity of brassinin and its derivatives on human cancer cell lines. We found that among twenty-one tested compounds, 1- …
Number of citations: 33 www.sciencedirect.com
JH Lee, C Kim, G Sethi, KS Ahn - Oncotarget, 2015 - ncbi.nlm.nih.gov
Persistent phosphorylation of signal transducers and activators of transcription 3 (STAT3) is frequently observed in tumor cells. We found that brassinin (BSN) suppressed both …
Number of citations: 156 www.ncbi.nlm.nih.gov
A Sellam, B Iacomi‐Vasilescu, P Hudhomme… - Plant …, 2007 - Wiley Online Library
… brassinin, respectively) than spore germination (mean EC 50 values 69 µm and 196 µm for camalexin and brassinin, … Within this species, brassinin was less toxic than camalexin except …
MSC Pedras, M Jha - Bioorganic & medicinal chemistry, 2006 - Elsevier
… potential inhibitors and brassinin: (1) a decrease on the rate of brassinin detoxification due … brassinin detoxification due to the inhibitory activity of the compound on the putative brassinin …
Number of citations: 91 www.sciencedirect.com
A Srivastava, IK Cho, Y Cho - Molecular plant-microbe …, 2013 - Am Phytopath Society
… Brassinin is an antifungal compound induced in Brassica plants … To test the importance of brassinin in plant defense, we … mM brassinin and 20% less in the presence of 0.2 mM brassinin …
Number of citations: 18 apsjournals.apsnet.org
Y Izutani, S Yogosawa, Y Sowa… - … journal of oncology, 2012 - spandidos-publications.com
… The natural product brassinin … brassinin inhibits cell growth in human colon cancer cells by arresting the cell cycle at the G1 phase via inhibition of the PI3K signaling pathway. Brassinin …
Number of citations: 61 www.spandidos-publications.com
MH Yang, JH Lee, JH Ko, SH Jung, G Sethi, KS Ahn - Molecules, 2019 - mdpi.com
The epithelial–mesenchymal transition (EMT) is a phenomenon that facilitates epithelial cells to acquire invasive potential to induce the initiation the metastatic spread of tumor cells. …
Number of citations: 66 www.mdpi.com

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